TH1020

Beschreibung

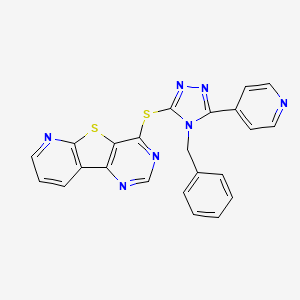

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-[(4-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N7S2/c1-2-5-15(6-3-1)13-30-20(16-8-11-24-12-9-16)28-29-23(30)32-22-19-18(26-14-27-22)17-7-4-10-25-21(17)31-19/h1-12,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBXTGWSGPEJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NN=C2SC3=NC=NC4=C3SC5=C4C=CC=N5)C6=CC=NC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of TH1020: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH1020 is a novel small molecule inhibitor that has demonstrated potent and selective antagonist activity against the Toll-like receptor 5 (TLR5)/flagellin complex.[1][2] This document provides an in-depth technical overview of the mechanism of action of this compound, summarizing key quantitative data, outlining experimental methodologies used for its characterization, and visualizing its role in the TLR5 signaling pathway.

Core Mechanism of Action: Disruption of the TLR5/Flagellin Protein-Protein Interaction

The primary mechanism of action of this compound is the inhibition of the protein-protein interaction between Toll-like receptor 5 (TLR5) and its ligand, the bacterial protein flagellin.[2] Molecular docking simulations suggest that this compound competes with flagellin for binding to TLR5, thereby disrupting the formation of the TLR5/flagellin complex.[2] This disruption prevents the subsequent dimerization and conformational changes in the TLR5 receptor that are necessary to initiate downstream signaling cascades.[1] By targeting this initial step in the pathway, this compound effectively blocks the activation of innate immune responses mediated by TLR5.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Description | Reference |

| IC50 | 0.85 µM | Half maximal inhibitory concentration against the TLR5/flagellin complex. | [1] |

| Selectivity | Negligible inhibition | Inactive against TLR2, TLR4, TLR7, and TLR8 at 0.78 µM. | [1] |

| Selectivity | Weak inhibition | Demonstrates weak inhibition of TLR3 at 0.78 µM. | [1] |

| TNF-α Secretion | Almost complete abolition | Observed at a concentration of 0.37 µM in TLR5-mediated assays. | [1] |

| IL-17C Secretion | Almost complete abolition | Observed at a concentration of 0.5 µM in bacterial strain C83901 infected IPEC-J2 cells. | |

| IL-8 Synthesis | Inhibition | Blocks FnEDA-dependent IL-8 synthesis in MDA-MB-468 breast cancer cells. | [3] |

Signaling Pathways and Experimental Workflows

TLR5 Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical TLR5 signaling pathway and the point of intervention by this compound. Flagellin binding to TLR5 leads to the recruitment of the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[1][4] this compound blocks this pathway at its inception.

Experimental Workflow: NF-κB Reporter Assay

The activity of this compound is often quantified using a reporter gene assay, such as a secreted embryonic alkaline phosphatase (SEAP) assay in HEK293 cells stably expressing human TLR5 (HEK-hTLR5). The workflow for such an experiment is depicted below.

Detailed Methodologies of Key Experiments

While the full, detailed protocols are proprietary to the conducting laboratories, the following sections outline the methodologies for key experiments as described in the cited literature.

NF-κB Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway downstream of TLR5 activation.

-

Cell Line: HEK293 cells stably transfected with human TLR5 (HEK-hTLR5) and an NF-κB-inducible SEAP reporter gene.

-

Protocol Outline:

-

HEK-hTLR5 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).

-

Following pre-treatment, cells are stimulated with a known concentration of flagellin to activate TLR5 signaling.

-

The plates are incubated for a period sufficient to allow for SEAP expression and secretion (e.g., 24 hours).

-

The cell culture supernatant is collected.

-

The activity of SEAP in the supernatant is measured using a commercially available kit, such as the QUANTI-Blue™ assay.[4] This typically involves mixing the supernatant with a substrate that produces a colorimetric change in the presence of alkaline phosphatase.

-

The absorbance is read using a spectrophotometer, and the results are used to determine the extent of NF-κB activation and the inhibitory effect of this compound.

-

TNF-α and IL-8 Enzyme-Linked Immunosorbent Assay (ELISA)

ELISAs are employed to measure the secretion of specific cytokines, such as TNF-α and IL-8, which are downstream products of TLR5 activation.

-

Cell Lines: Can include immune cells like macrophages, or epithelial cell lines such as IPEC-J2 or MDA-MB-468 breast cancer cells.[3]

-

Protocol Outline:

-

Cells are seeded in multi-well plates and cultured to an appropriate confluency.

-

Cells are pre-incubated with different concentrations of this compound or a vehicle control.

-

The cells are then stimulated with flagellin or another appropriate TLR5 agonist (e.g., FnEDA for IL-8 in MDA-MB-468 cells).[3]

-

After an incubation period (e.g., 4 hours for IL-8, or as appropriate for TNF-α), the cell culture medium is collected.

-

The concentration of the cytokine of interest (TNF-α or IL-8) in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions. This typically involves the use of capture and detection antibodies specific to the cytokine.

-

The absorbance is measured, and a standard curve is used to calculate the concentration of the cytokine in the samples.

-

Conclusion

This compound presents a well-defined mechanism of action as a potent and selective antagonist of the TLR5/flagellin complex. By directly inhibiting the initial protein-protein interaction required for receptor activation, this compound effectively abrogates downstream pro-inflammatory signaling. The quantitative data and experimental findings robustly support its utility as a molecular probe for studying TLR5-mediated processes and as a potential therapeutic lead for TLR5-related inflammatory diseases.[1][2] Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Pyrimidine Triazole Thioether Derivatives as Toll-Like Receptor 5 (TLR5)/Flagellin Complex Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HMGB1 activates proinflammatory signaling via TLR5 leading to allodynia - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to TH1020: A Small Molecule Antagonist of the TLR5/Flagellin Complex

This technical guide provides a comprehensive overview of this compound, a novel small molecule antagonist of the Toll-like Receptor 5 (TLR5)/flagellin complex. It details the compound's mechanism of action, summarizes key quantitative data, and provides insights into the experimental protocols used for its characterization.

Introduction to TLR5 and the Rationale for Antagonism

Toll-like Receptor 5 (TLR5) is a pattern recognition receptor of the innate immune system that recognizes bacterial flagellin, the primary protein component of flagella.[1][2][3] Upon binding flagellin, TLR5 initiates a MyD88-dependent signaling cascade, leading to the activation of NF-κB and the production of pro-inflammatory cytokines.[1][4] While this response is crucial for host defense against bacterial pathogens, dysregulated or overactive TLR5 signaling has been implicated in various inflammatory and autoimmune diseases.[5] This has driven the development of TLR5 antagonists to modulate these pathological immune responses. This compound has emerged as a significant tool in this field.[1][5]

This compound: A Potent and Specific TLR5 Inhibitor

This compound, with the chemical name 4-((4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine, is a small molecule identified as a potent antagonist of TLR5 signaling.[5][6] It has been shown to specifically inhibit the TLR5/flagellin interaction.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in cell-based assays, demonstrating its potency.

| Parameter | Value | Assay System | Reference |

| IC50 | 0.85 ± 0.12 μM | TLR5-overexpressing HEK293 cells | [5][6] |

Mechanism of Action of this compound

This compound is proposed to act as a competitive antagonist of the TLR5/flagellin complex.[5][6] Molecular docking simulations suggest that this compound binds to TLR5 and disrupts its association with flagellin.[6] This prevents the conformational changes in the TLR5 dimer required for the recruitment of the adaptor protein MyD88 and the subsequent initiation of the downstream signaling cascade.[1][4] The mechanism, however, is still considered not fully elucidated.[1]

TLR5 Signaling Pathway and this compound Inhibition

Caption: TLR5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound as a TLR5 antagonist involves several key experimental procedures.

HEK293 Cell-Based TLR5 Reporter Assay

This is a common method to screen for and characterize TLR5 modulators.

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells are stably transfected to express human TLR5 and an NF-κB-inducible reporter gene, such as secreted alkaline phosphatase (SEAP) or luciferase.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 1-2 hours).

-

TLR5 Stimulation: The cells are then stimulated with a known concentration of flagellin (e.g., 1.5 ng/mL) to activate TLR5 signaling.[6]

-

Reporter Gene Assay: After an appropriate incubation time (e.g., 16-24 hours), the cell supernatant or cell lysate is collected, and the reporter gene activity is measured using a suitable substrate and a luminometer or spectrophotometer.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the flagellin-induced signal against the logarithm of the this compound concentration.

Specificity Assays

To ensure this compound is specific for TLR5, its activity is tested against other TLRs.

-

Cell Lines: Use HEK293 cells expressing other TLRs (e.g., TLR2, TLR4).

-

Ligand Stimulation: Stimulate the cells with their respective specific agonists (e.g., Pam3CSK4 for TLR2, LPS for TLR4) in the presence or absence of this compound at a concentration known to inhibit TLR5.[6]

-

Analysis: Measure the reporter gene activity to confirm that this compound does not inhibit signaling through other TLR pathways.

Cytokine Production Assays

These assays confirm the downstream effects of this compound on cytokine production in more physiologically relevant cells.

-

Cell Source: Primary human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1) are used.[4]

-

Experimental Procedure: Similar to the reporter assay, cells are pre-treated with this compound followed by stimulation with flagellin.

-

Cytokine Measurement: After incubation, the cell culture supernatant is collected, and the concentration of pro-inflammatory cytokines, such as TNF-α or IL-8, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[4][6]

Experimental Workflow for Characterizing a TLR5 Antagonist

Caption: A typical experimental workflow for characterizing a TLR5 antagonist.

Preclinical Applications of this compound

This compound has been utilized as a valuable research tool in preclinical studies to investigate the role of TLR5 in various pathological conditions. For instance, it has been shown to attenuate high-mobility group box protein 1 (HMGB1)-induced allodynia, a type of neuropathic pain, in animal models, suggesting a role for TLR5 in pain signaling.[2][4] These studies highlight the therapeutic potential of TLR5 antagonism and validate the utility of this compound in probing these biological processes.

Drug Development and Clinical Status

Currently, there is no publicly available information from the search results indicating that this compound has entered clinical trials. The drug development process is a lengthy one, often taking 10-20 years for a candidate to move from preclinical studies to regulatory approval.[7] this compound appears to be in the preclinical stage of development, serving as a lead compound for the identification of novel therapeutics targeting TLR5.[6]

Conclusion

This compound is a potent and specific small molecule antagonist of the TLR5/flagellin complex. Its ability to competitively inhibit TLR5 signaling has made it an invaluable tool for dissecting the role of this receptor in immunity and disease. The detailed experimental protocols outlined in this guide provide a framework for its characterization and for the discovery of new TLR5 modulators. While its clinical development status is not yet clear, this compound represents a significant advancement in the field and holds promise as a lead compound for the development of novel anti-inflammatory therapeutics.

References

- 1. Small molecule modulators of immune pattern recognition receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Flagellin hypervariable region determines symbiotic properties of commensal Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HMGB1 activates proinflammatory signaling via TLR5 leading to allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. raw.githubusercontent.com [raw.githubusercontent.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Discovery and Development of TH1020: A Selective TLR5/Flagellin Complex Antagonist

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

TH1020 is a potent and selective small-molecule antagonist of the Toll-like receptor 5 (TLR5)/flagellin complex.[1][2] This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended for researchers, scientists, and drug development professionals interested in TLR5-targeted therapeutics. The information presented herein is based on publicly available scientific literature.

Discovery of this compound

The discovery of this compound was the result of a high-throughput screening campaign aimed at identifying inhibitors of the protein-protein interaction between TLR5 and its ligand, flagellin.[2][3] The initial screening identified two hit compounds with a shared pharmacophore. This led to a focused medicinal chemistry effort to synthesize and evaluate a series of pyrimidine triazole thioether derivatives, ultimately resulting in the identification of this compound as a lead compound with promising activity and specificity.[2]

Mechanism of Action

This compound exerts its inhibitory effect by directly competing with flagellin for binding to TLR5.[2] Molecular docking simulations suggest that this compound binds to the interface of the two TLR5 molecules, thereby disrupting the formation of the tetrameric TLR5/flagellin complex necessary for downstream signaling.[2][4] This disruption prevents the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) and subsequent activation of the NF-κB and MAPK signaling pathways, which are responsible for the production of pro-inflammatory cytokines.[4]

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective inhibition of TLR5 signaling in various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency of this compound

| Parameter | Value (µM) | Assay System | Reference |

| IC50 (TLR5 Antagonism) | 0.85 | TLR5 signaling assay | [1][2] |

Table 2: Inhibition of Cytokine Secretion by this compound

| Cytokine | Concentration for near complete inhibition (µM) | Cell Line | Stimulation | Reference |

| TNF-α | 0.37 | Not specified | Flagellin | [4] |

| IL-17C | 0.5 | IPEC-J2 | F4+ ETEC infection |

Selectivity

This compound exhibits high selectivity for TLR5. At a concentration of 0.78 µM, it showed negligible inhibition of other Toll-like receptors, including TLR2, TLR4, TLR7, and TLR8. A weak inhibition of TLR3 was observed at this concentration.[4]

Development Status

Based on the available information, this compound appears to be in the preclinical stage of development. There is no publicly available information regarding the submission of an Investigational New Drug (IND) application or the initiation of clinical trials for this compound.

Experimental Protocols

Detailed experimental protocols from the primary literature for the specific assays used in the discovery and characterization of this compound are not publicly available. The following are representative protocols based on standard methodologies for the key experiments cited.

TLR5 Signaling Inhibition Assay (Hypothetical)

This assay is designed to measure the inhibition of flagellin-induced TLR5 signaling.

-

Cell Culture: HEK293 cells stably co-transfected with human TLR5 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

-

Assay Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Cells are pre-incubated with various concentrations of this compound or vehicle control (DMSO) for 1 hour.

-

Flagellin is added to the wells at a final concentration corresponding to the EC80 for NF-κB activation.

-

The plates are incubated for 24 hours at 37°C.

-

-

Data Analysis:

-

SEAP activity in the culture supernatant is measured using a colorimetric substrate.

-

The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

TNF-α Secretion Assay (Hypothetical)

This assay measures the inhibitory effect of this compound on flagellin-induced TNF-α secretion.

-

Cell Culture: A human monocytic cell line (e.g., THP-1) is cultured in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.

-

Assay Procedure:

-

Cells are seeded into 96-well plates.

-

Cells are pre-incubated with various concentrations of this compound or vehicle control for 1 hour.

-

Flagellin is added to stimulate TNF-α production.

-

The plates are incubated for 6-8 hours at 37°C.

-

-

Data Analysis:

-

The concentration of TNF-α in the culture supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

-

The percentage of inhibition is calculated relative to the vehicle-treated control.

-

IL-17C Secretion Assay in IPEC-J2 Cells (Hypothetical)

This assay evaluates the effect of this compound on IL-17C secretion in an intestinal epithelial cell line following bacterial infection.

-

Cell Culture: The porcine intestinal epithelial cell line IPEC-J2 is cultured in DMEM/F12 medium supplemented with 5% FBS and penicillin/streptomycin.

-

Bacterial Culture: Enterotoxigenic Escherichia coli (ETEC) strain expressing F4 fimbriae is grown in Luria-Bertani (LB) broth.

-

Assay Procedure:

-

IPEC-J2 cells are seeded into 24-well plates and grown to confluence.

-

Cells are pre-incubated with this compound (0.5 µM) or vehicle control for 1 hour.

-

Cells are infected with F4+ ETEC at a specified multiplicity of infection (MOI).

-

After a 1-hour incubation, the cells are washed to remove non-adherent bacteria and incubated in fresh medium containing this compound or vehicle for an additional 23 hours.

-

-

Data Analysis:

-

The concentration of IL-17C in the culture supernatant is measured by ELISA.

-

The level of inhibition is determined by comparing the IL-17C concentration in the this compound-treated wells to the vehicle-treated wells.

-

Visualizations

Signaling Pathway of TLR5 Inhibition by this compound

Caption: TLR5 signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow for this compound Characterization

Caption: Generalized workflow for the discovery and characterization of this compound.

Logical Relationship in this compound's Mechanism of Action

Caption: Logical flow of this compound's inhibitory action on TLR5 signaling.

References

- 1. TLR5 Activation through NF-κB Is a Neuroprotective Mechanism of Postconditioning after Cerebral Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TLR5 participates in the TLR4 receptor complex and promotes MyD88-dependent signaling in environmental lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Small-Molecule Inhibitors of SARS-CoV-2 Proteins Using a Computational and Experimental Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TLR5 Signaling in the Regulation of Intestinal Mucosal Immunity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TH1020: A Selective TLR5/Flagellin Complex Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TH1020, a potent and selective antagonist of the Toll-like receptor 5 (TLR5)/flagellin complex. The information presented herein is compiled from peer-reviewed literature and is intended to support research and development efforts in immunology, infectious diseases, and oncology.

Core Compound Properties

This compound has been identified as a small molecule inhibitor that disrupts the protein-protein interaction between TLR5 and its ligand, flagellin.[1][2] This inhibitory action has been shown to suppress downstream inflammatory signaling pathways.[1][2]

Chemical Identity

| Property | Value |

| Chemical Name | 4-((4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine[1] |

| CAS Number | 1841460-82-9 |

| Molecular Formula | C₂₃H₁₅N₇S₂ |

| Molecular Weight | 453.54 g/mol |

| SMILES | C1(C2=CC=NC=C2)=NN=C(SC3=C4C(C5=CC=CN=C5S4)=NC=N3)N1CC6=CC=CC=C6 |

| InChI Key | CBBXTGWSGPEJEE-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value |

| Purity | ≥95% (HPLC) |

| Appearance | White to beige powder |

| Solubility | Soluble in DMSO (up to 3 mg/mL with warming) |

| Storage | Store at 2-8°C |

Biological Activity and Selectivity

This compound is a potent antagonist of TLR5 signaling with a half-maximal inhibitory concentration (IC₅₀) of 0.85 ± 0.12 μM.[1] Its mechanism of action is believed to be competitive, where it interferes with the binding of flagellin to TLR5.[1] this compound has demonstrated high selectivity for TLR5, showing no significant inhibitory activity against TLR2, TLR4, TLR7, or TLR8.[3]

In Vitro Efficacy

| Cell Line | Assay | Effect | Concentration |

| HEK-Blue™ hTLR5 | NF-κB Reporter Assay | Inhibition of flagellin-induced TLR5 signaling | IC₅₀ = 0.85 μM[1] |

| Human PBMCs | TNF-α Secretion | Repression of downstream TNF-α signaling | - |

| IPEC-J2 | IL-17C, pBD-2, Claudin-1/-2 Expression | Inhibition of F4+ ETEC-induced expression | 0.5 μM[4] |

| MDA-MB-468 | IL-8 Synthesis & NF-κB Signaling | Blockade of FnEDA-dependent signaling | - |

Signaling Pathway and Experimental Workflows

TLR5 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical TLR5 signaling pathway and the proposed point of intervention for this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a general experimental workflow for evaluating the inhibitory effect of this compound on TLR5 signaling in a cell-based assay.

References

- 1. Pyrimidine Triazole Thioether Derivatives as Toll-Like Receptor 5 (TLR5)/Flagellin Complex Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. raw.githubusercontent.com [raw.githubusercontent.com]

- 4. Toll-like receptor 5-mediated IL-17C expression in intestinal epithelial cells enhances epithelial host defense against F4+ ETEC infection - PubMed [pubmed.ncbi.nlm.nih.gov]

TH1020: A Potent and Selective Antagonist of TLR5 Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TH1020 is a small molecule antagonist that selectively targets the Toll-like receptor 5 (TLR5)/flagellin signaling complex. By disrupting the formation of this complex, this compound effectively inhibits the downstream inflammatory cascade mediated by the MyD88-dependent pathway, leading to the suppression of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-17C (IL-17C). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on downstream signaling pathways, detailed experimental protocols for its characterization, and a summary of its quantitative effects.

Introduction to this compound and TLR5 Signaling

Toll-like receptor 5 (TLR5) is a pattern recognition receptor that plays a crucial role in the innate immune system by recognizing flagellin, a primary component of bacterial flagella.[1][2] Upon binding to flagellin, TLR5 dimerizes and recruits the adaptor protein Myeloid Differentiation primary response 88 (MyD88), initiating a downstream signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[3] This activation leads to the transcription of a wide range of pro-inflammatory genes, contributing to host defense but also to the pathophysiology of various inflammatory diseases and certain cancers.

This compound has been identified as a potent and selective antagonist of the TLR5/flagellin complex. It is a pyrimidine triazole thioether derivative that is suggested to compete with flagellin for binding to TLR5, thereby preventing the initiation of the downstream signaling cascade.

Mechanism of Action and Downstream Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the TLR5-mediated signaling pathway. This pathway is initiated by the binding of flagellin to TLR5, leading to the recruitment of MyD88. MyD88 then recruits and activates IL-1 receptor-associated kinases (IRAKs), which in turn activate TNF receptor-associated factor 6 (TRAF6). Activated TRAF6 leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). Phosphorylated IκB is subsequently ubiquitinated and degraded, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of target genes.

This compound, by blocking the initial interaction between flagellin and TLR5, prevents this entire cascade from occurring. This leads to a significant reduction in the production of pro-inflammatory cytokines and other mediators.

Data Presentation: Quantitative Effects of this compound

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay System | Reference |

| IC50 | 0.85 µM | TLR5/flagellin complex antagonism |

Table 1: Half-maximal inhibitory concentration (IC50) of this compound.

| Cytokine | This compound Concentration | Effect | Cell System | Reference |

| TNF-α | 0.37 µM | Almost complete abolishment of secretion | TLR5-mediated | |

| IL-17C | 0.5 µM | Almost complete abolishment of secretion | Bacterial strain C83901 infected IPEC-J2 cells |

Table 2: Effect of this compound on pro-inflammatory cytokine secretion.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound on target cells.

Materials:

-

Target cells (e.g., HEK293T, THP-1)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

NF-κB Reporter Assay (Luciferase Assay)

This assay quantifies the inhibitory effect of this compound on NF-κB activation.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Flagellin

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with flagellin (e.g., 100 ng/mL) for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of NF-κB inhibition relative to the flagellin-stimulated control.

TNF-α Secretion Assay (ELISA)

This protocol measures the effect of this compound on the secretion of TNF-α.

Materials:

-

Immune cells (e.g., THP-1 monocytes, primary macrophages)

-

Flagellin

-

This compound

-

Human TNF-α ELISA kit

-

Microplate reader

Procedure:

-

Seed cells in a 24-well plate and differentiate them if necessary (e.g., THP-1 cells with PMA).

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with flagellin for 18-24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.

-

Determine the percentage of TNF-α inhibition compared to the flagellin-stimulated control.

Western Blot for Phosphorylated Proteins

This method is used to analyze the effect of this compound on the phosphorylation of downstream signaling proteins like IKK and p65.

Materials:

-

Cells treated with flagellin and this compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-IKK, anti-phospho-p65, anti-total-IKK, anti-total-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Signaling Pathway Diagram

Experimental Workflow Diagram

Conclusion

This compound is a valuable research tool for studying the role of TLR5 signaling in various physiological and pathological processes. Its high potency and selectivity make it a promising candidate for further investigation as a potential therapeutic agent for the treatment of inflammatory diseases and cancers where TLR5 signaling is implicated. This guide provides a foundational understanding of this compound and the necessary experimental framework for its in-depth characterization.

References

- 1. TNF‑α promotes the malignant transformation of intestinal stem cells through the NF‑κB and Wnt/β‑catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Combining Network Modeling and Gene Expression Microarray Analysis to Explore the Dynamics of Th1 and Th2 Cell Regulation | PLOS Computational Biology [journals.plos.org]

TH1020: A Technical Guide to its Application as a Molecular Probe for TLR5 Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 5 (TLR5) is a critical component of the innate immune system, recognizing bacterial flagellin and initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.[1] Dysregulation of TLR5 signaling has been implicated in a variety of inflammatory diseases and cancers, making it an attractive target for therapeutic intervention.[2][3] TH1020 has emerged as a potent and selective small-molecule antagonist of the TLR5/flagellin complex, providing a valuable tool for studying the intricacies of TLR5-mediated signaling pathways.[2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a direct antagonist of the TLR5/flagellin protein-protein interaction.[2][3] Molecular docking simulations suggest that this compound binds to the interface between two TLR5 molecules, thereby preventing the formation of the tetrameric complex required for signal transduction.[2] This disruption of the TLR5/flagellin complex effectively inhibits downstream signaling cascades.[2][3][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity as a TLR5 antagonist.

| Parameter | Value | Reference |

| IC50 (TLR5/flagellin complex) | 0.85 ± 0.12 µM | [3] |

| TNF-α Secretion Inhibition (at 0.37 µM) | Almost complete abolishment | [2][4][5] |

| IL-17C Secretion Inhibition (in IPEC-J2 cells at 0.5 µM) | Almost complete abolishment | [4][5] |

| TLR Selectivity (Inhibition at 0.78 µM) | Result | Reference |

| TLR2 | Nearly negligible | [2] |

| TLR3 | Weak inhibition | [2] |

| TLR4 | Nearly negligible | [2] |

| TLR7 | Nearly negligible | [2] |

| TLR8 | Nearly negligible | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to probe TLR5 signaling.

In Vitro TLR5 Inhibition Assay using HEK-Blue™ TLR5 Cells

This protocol describes a cell-based assay to quantify the inhibitory effect of this compound on flagellin-induced TLR5 signaling using a commercially available reporter cell line.

Materials:

-

HEK-Blue™ TLR5 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Flagellin (e.g., from Salmonella typhimurium)

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well plates

Procedure:

-

Cell Culture: Culture HEK-Blue™ TLR5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Incubate for 1 hour at 37°C.[6]

-

Flagellin Stimulation: Prepare a solution of flagellin at a concentration known to induce a robust response (e.g., 50 ng/mL).[6] Add the flagellin solution to the wells containing the this compound pre-treated cells.

-

Incubation: Incubate the plate for 24 hours at 37°C.[7]

-

SEAP Detection: After incubation, add HEK-Blue™ Detection medium to the wells and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 620-650 nm using a microplate reader. The level of secreted embryonic alkaline phosphatase (SEAP) is proportional to NF-κB activation.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the flagellin-only control. Determine the IC50 value by fitting the data to a dose-response curve.

Cytokine Secretion Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a method to assess the effect of this compound on the secretion of pro-inflammatory cytokines from primary human immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Flagellin

-

This compound

-

ELISA kits for TNF-α and IL-8

-

96-well plates

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend the PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

-

This compound Pre-treatment: Prepare serial dilutions of this compound in RPMI-1640. Add the dilutions to the cells and incubate for 1 hour at 37°C.

-

Flagellin Stimulation: Add flagellin (e.g., 200 ng/mL) to the wells.[8]

-

Incubation: Incubate the plate for 16-24 hours at 37°C.[8]

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

ELISA: Quantify the concentration of TNF-α and IL-8 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Determine the effect of this compound on cytokine secretion by comparing the results to the flagellin-only control.

Visualizations

The following diagrams, generated using the DOT language, illustrate the TLR5 signaling pathway, the inhibitory action of this compound, and a typical experimental workflow.

Caption: TLR5 signaling pathway and the inhibitory mechanism of this compound.

Caption: A typical experimental workflow for evaluating this compound's inhibitory activity.

References

- 1. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Pyrimidine Triazole Thioether Derivatives as Toll-Like Receptor 5 (TLR5)/Flagellin Complex Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TH 1020 | CAS#:1841460-82-9 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. HMGB1 activates proinflammatory signaling via TLR5 leading to allodynia - PMC [pmc.ncbi.nlm.nih.gov]

TH1020: A Technical Guide to a Selective TLR5 Antagonist in Inflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TH1020 is a potent and selective small-molecule antagonist of the Toll-like Receptor 5 (TLR5)/flagellin complex. By disrupting this key protein-protein interaction, this compound effectively inhibits downstream inflammatory signaling pathways, making it a valuable tool for the investigation of TLR5-mediated inflammatory diseases. This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy, and detailed experimental methodologies. As of the latest available information, this compound has not entered clinical trials.

Core Mechanism of Action

This compound functions by competitively binding to TLR5, thereby preventing its interaction with its natural ligand, flagellin, a primary component of bacterial flagella.[1][2][3][4] This disruption of the TLR5/flagellin complex formation is critical as this interaction initiates a signaling cascade that results in the production of pro-inflammatory cytokines.[1][4] The downstream signaling is primarily mediated through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB and subsequent expression of inflammatory genes.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Description | Reference |

| IC50 | 0.85 µM | TLR5/Flagellin Complex | Concentration of this compound required to inhibit 50% of the TLR5/flagellin interaction. | [1][2][3][5] |

| TNF-α Secretion Inhibition | Near complete abolition at 0.37 µM | Not specified | Demonstrates potent inhibition of a key pro-inflammatory cytokine downstream of TLR5 activation. | [1][2] |

| IL-17C Secretion Inhibition | Almost completely abolished at 0.5 µM | IPEC-J2 cells (infected with bacterial strain C83901) | Shows efficacy in an intestinal epithelial cell line model. | [2] |

| Porcine Beta-Defensin (pBD)-2, Claudin-1, and -2 mRNA Expression Inhibition | Dramatically inhibited at 0.5 µM | IPEC-J2 cells (infected with C83091) | Indicates a role in modulating epithelial barrier function and host defense. | [2] |

| IL-8 Synthesis Inhibition | Dose-dependent inhibition | MDA-MB-468 breast cancer cells | Effective in a cancer cell line known to express TLR5. | [5] |

| Nitric Oxide (NO) Production Inhibition | Significant decrease at 0.75 µM and 1.5 µM | Primary rat Peripheral Blood Mononuclear Cells (PBMCs) | Demonstrates anti-inflammatory effects in primary immune cells. | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment Protocol | Key Findings | Reference |

| Rats with HMGB1-induced allodynia | Subcutaneous administration of this compound | Dose-dependent reduction in pain hypersensitivity, demonstrating in vivo target engagement and therapeutic effect. | [2] |

Table 3: Selectivity Profile of this compound

| TLR | Inhibition at 0.78 µM | Reference |

| TLR2 | Negligible | [1] |

| TLR3 | Weak | [1] |

| TLR4 | Negligible | [1] |

| TLR7 | Negligible | [1] |

| TLR8 | Negligible | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.

Caption: this compound competitively inhibits flagellin binding to TLR5, blocking downstream signaling.

Caption: A generalized workflow for assessing the in vitro efficacy of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for this compound. These protocols are based on available information and may require optimization for specific laboratory conditions.

IL-8 Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the inhibitory effect of this compound on flagellin-induced IL-8 secretion in MDA-MB-468 cells.[5]

-

Methodology:

-

Cell Culture: Plate MDA-MB-468 breast cancer cells in appropriate well plates and culture until they reach the desired confluency.

-

Pre-incubation: Incubate the cells with increasing concentrations of this compound for 1 hour.

-

Stimulation: Treat the cells with either FnEDA (5 µM) or flagellin (50 ng/mL).

-

Incubation: Incubate the cells for 4 hours.

-

Supernatant Collection: Collect the conditioned medium from each well.

-

ELISA: Determine the concentration of IL-8 in the conditioned medium using a commercially available human IL-8 ELISA kit, following the manufacturer's instructions.

-

NF-κB Signaling Pathway Analysis (WES - Automated Western Blotting)

-

Objective: To assess the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling pathway in MDA-MB-468 cells.[5]

-

Methodology:

-

Cell Culture and Treatment: Culture MDA-MB-468 cells and incubate with this compound (10 µM) for 1 hour, followed by treatment with either FnEDA (5 µM) or flagellin (50 ng/mL) for 1 hour.

-

Cell Lysis: Rinse the cell layers and collect whole-cell lysates.

-

WES Analysis: Analyze the cell lysates for phospho-p65 NFκB, phospho-IKKα/β, and phospho-TAK1 using a WES (ProteinSimple) automated western blotting system.

-

Data Normalization: Quantify the western blot data and normalize to GAPDH expression.

-

NF-κB Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Assay

-

Objective: To measure the inhibition of HMGB1-induced NF-κB activation by this compound in HEK-hTLR5 cells.[2]

-

Methodology:

-

Cell Culture: Use HEK-hTLR5 cells that stably express a SEAP reporter gene under the control of an NF-κB inducible promoter.

-

Treatment: Treat the HEK-hTLR5 cells with HMGB1 or flagellin in the presence of varying concentrations of this compound.

-

Incubation: Incubate the cells for 24 hours.

-

SEAP Detection: Evaluate NF-κB activation by measuring the secretion of SEAP in the culture supernatant using the QUANTI-Blue™ SEAP reporter assay.

-

Nitric Oxide (NO) Assay

-

Objective: To determine the effect of this compound on flagellin- and HMGB1-induced NO production in primary rat PBMCs.[2]

-

Methodology:

-

Cell Isolation: Isolate primary PBMCs from rats.

-

Treatment: Treat the PBMCs with flagellin and HMGB1 in the presence or absence of this compound (0.75 and 1.5 µM).

-

NO Measurement: Measure the production of nitric oxide in the cell culture supernatant.

-

In Vivo Allodynia Model

-

Objective: To evaluate the in vivo efficacy of this compound in a rat model of inflammatory pain.[2]

-

Methodology:

-

Animal Model: Induce allodynia (pain hypersensitivity) in rats through subcutaneous administration of HMGB1 (10 µg).

-

This compound Administration: Administer this compound subcutaneously at varying doses.

-

Behavioral Testing: Measure the hindpaw withdrawal thresholds to von Frey hairs to assess the level of allodynia.

-

Conclusion and Future Directions

This compound has demonstrated significant potential as a selective TLR5 antagonist with clear anti-inflammatory properties in a range of preclinical models. Its ability to potently inhibit the TLR5/flagellin interaction and subsequent downstream signaling highlights its utility as a research tool for dissecting the role of TLR5 in various inflammatory conditions. The absence of clinical trial data suggests that this compound remains in the preclinical stage of development. Further in vivo studies in diverse inflammatory disease models would be crucial to fully elucidate its therapeutic potential. Researchers utilizing this compound should focus on optimizing dosing and delivery methods for in vivo applications and further exploring its effects on a broader range of inflammatory mediators.

References

- 1. Toll-like receptor 4 signaling: A common pathway for interactions between prooxidants and extracellular disulfide high mobility group box 1 (HMGB1) protein-coupled activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bowdish.ca [bowdish.ca]

- 3. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 101.200.202.226 [101.200.202.226]

Methodological & Application

Application Notes and Protocols for TH1020 in In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

TH1020 is a potent and selective small-molecule antagonist of the Toll-like receptor 5 (TLR5)/flagellin complex, with a reported half-maximal inhibitory concentration (IC50) of 0.85 µM.[1][2][3] By interfering with the interaction between bacterial flagellin and TLR5, this compound effectively inhibits the downstream pro-inflammatory signaling cascade. This document provides detailed protocols for in vitro studies to characterize the activity of this compound, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows. This compound has been shown to be selective for TLR5, exhibiting negligible activity against TLR2, TLR3, TLR4, TLR7, and TLR8.[1][2] Its mechanism of action involves competing with flagellin, thereby disrupting its association with TLR5 and repressing the expression of downstream signaling molecules like Tumor Necrosis Factor-alpha (TNF-α).[1][3]

Data Presentation

Quantitative data from in vitro experiments with this compound should be summarized for clear comparison. Below are example tables for presenting key metrics.

Table 1: Inhibitory Activity of this compound

| Target | Parameter | Value | Cell Line/System | Reference |

| TLR5/flagellin complex | IC50 | 0.85 µM | Not specified | [1][2][3] |

Table 2: Effect of this compound on Cytokine Secretion

| Cytokine | This compound Concentration | Inhibition | Cell Line | Stimulant | Reference |

| TNF-α | 0.37 µM | Almost complete abolishment | Not specified | Flagellin | [1][2] |

| IL-17C | 0.5 µM | Almost complete abolishment | IPEC-J2 | F4+ ETEC strain C83901 | [1] |

Table 3: Effect of this compound on Gene Expression

| Gene | This compound Concentration | Effect | Cell Line | Stimulant | Reference |

| Porcine beta-defensin (pBD)-2 | 0.5 µM | Dramatic inhibition | IPEC-J2 | F4+ ETEC strain C83901 | [1] |

| Claudin-1 | 0.5 µM | Dramatic inhibition | IPEC-J2 | F4+ ETEC strain C83901 | [1] |

| Claudin-2 | 0.5 µM | Dramatic inhibition | IPEC-J2 | F4+ ETEC strain C83901 | [1] |

Signaling Pathway

The binding of flagellin to TLR5 initiates a MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes. This compound acts by blocking the initial interaction between flagellin and TLR5.

Caption: TLR5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture

a. HEK-hTLR5 Cells: Human Embryonic Kidney 293 (HEK293) cells stably expressing human TLR5 (HEK-hTLR5) are a common model for studying TLR5 signaling.

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain selection pressure with an appropriate antibiotic if required for the specific cell line (e.g., Blasticidin or Zeocin®).

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with growth medium, centrifuge, and resuspend in fresh medium for seeding new flasks.

b. IPEC-J2 Cells: The porcine intestinal epithelial cell line IPEC-J2 is a relevant model for studying intestinal inflammatory responses.

-

Growth Medium: DMEM/F-12 medium supplemented with 5% FBS, 1% Insulin-Transferrin-Selenium (ITS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells at 80-90% confluency. The procedure is similar to that for HEK-hTLR5 cells.

NF-κB Reporter Assay

This assay measures the activation of the NF-κB transcription factor, a key downstream event in TLR5 signaling. HEK-hTLR5 cells are often co-transfected with a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP).

Caption: Workflow for an NF-κB reporter assay to test this compound.

Protocol:

-

Cell Seeding: Seed HEK-hTLR5 reporter cells into a 96-well plate at a density of 30,000-50,000 cells per well.

-

Incubation: Incubate the plate overnight at 37°C with 5% CO2.

-

Pre-treatment with this compound: Prepare serial dilutions of this compound in assay medium. Remove the growth medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

Stimulation: Add flagellin to the wells to a final concentration known to induce a robust response (e.g., 10-100 ng/mL). Also, include unstimulated controls.

-

Incubation: Incubate the plate for 6-24 hours at 37°C with 5% CO2.

-

Signal Detection: Measure the reporter gene activity according to the manufacturer's instructions for the specific reporter system (e.g., add luciferase substrate and measure luminescence).

-

Data Analysis: Normalize the reporter activity to the vehicle control and plot the dose-response curve to determine the IC50 of this compound.

TNF-α Secretion Assay (ELISA)

This protocol quantifies the amount of TNF-α secreted by cells in response to TLR5 stimulation and its inhibition by this compound.

Protocol:

-

Cell Seeding and Differentiation (if applicable): Seed cells (e.g., IPEC-J2 or a monocytic cell line like THP-1 differentiated into macrophages) in a 24- or 48-well plate and allow them to adhere and/or differentiate.

-

Pre-treatment with this compound: Treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells with an appropriate TLR5 agonist (e.g., flagellin at 10-100 ng/mL) for a predetermined time (e.g., 4-24 hours).

-

Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.

-

ELISA: Perform a TNF-α Enzyme-Linked Immunosorbent Assay (ELISA) on the collected supernatants according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with a capture antibody for TNF-α.

-

Blocking non-specific binding sites.

-

Adding the cell culture supernatants and a standard curve of known TNF-α concentrations.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that produces a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the concentration of TNF-α in each sample using the standard curve. Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the role of TLR5 in various physiological and pathological processes. The protocols and guidelines provided in this document offer a framework for conducting robust in vitro studies to further characterize the inhibitory activity of this compound and its effects on TLR5-mediated cellular responses. Adherence to detailed experimental protocols and systematic data presentation will facilitate the comparison of results across different studies and contribute to a deeper understanding of the therapeutic potential of targeting the TLR5 signaling pathway.

References

Application Notes for TH1020 in Cell Culture Experiments

Application Notes and Protocols for TH1020 in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of TH1020, a selective Toll-like Receptor 5 (TLR5) antagonist, in various preclinical animal models. The following protocols and data are intended to serve as a guide for researchers designing in vivo studies to investigate the therapeutic potential of this compound in inflammatory and oncological indications.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the interaction between bacterial flagellin and Toll-like Receptor 5 (TLR5). By blocking this interaction, this compound effectively inhibits the downstream inflammatory signaling cascade mediated by the TLR5/MyD88/NF-κB pathway.[1] This targeted mechanism of action makes this compound a valuable tool for studying the role of TLR5 in various disease processes and a potential therapeutic agent for a range of inflammatory conditions and cancers.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes for this compound in different animal models based on currently available literature.

Table 1: this compound Dosage and Administration in a Rat Model of Inflammatory Pain

| Parameter | Details | Reference |

| Animal Model | Sprague-Dawley Rats | [1] |

| Induction Agent | High Mobility Group Box 1 (HMGB1) | [1] |

| Route of Administration | Subcutaneous (s.c.) | [1] |

| Dosage | 0.3 µg or 1 µg per paw | [1] |

| Vehicle | Not specified | [1] |

| Dosing Schedule | Single dose administered 30 minutes prior to HMGB1 injection | [1] |

| Observed Effect | Attenuation of HMGB1-induced allodynia | [1] |

Table 2: this compound Dosage and Administration in a Porcine Model of Intestinal Inflammation

| Parameter | Details | Reference |

| Animal Model | Porcine intestinal epithelial cell line (IPEC-J2) challenged with F4+ ETEC | |

| Route of Administration | In vitro application to cell culture | |

| Dosage | 0.5 µM | |

| Vehicle | DMSO | |

| Dosing Schedule | Pre-incubation for 2 hours prior to bacterial challenge | |

| Observed Effect | Abolished IL-17C secretion |

Experimental Protocols

Protocol 1: In Vivo Inhibition of Inflammatory Pain in a Rat Model

This protocol is adapted from the methodology described in "HMGB1 activates proinflammatory signaling via TLR5 leading to allodynia".[1]

Objective: To evaluate the efficacy of this compound in reducing inflammatory pain (allodynia) induced by HMGB1 in rats.

Materials:

-

This compound

-

High Mobility Group Box 1 (HMGB1) protein

-

Sterile, pyrogen-free saline

-

Sprague-Dawley rats (male, 200-250 g)

-

Syringes and needles for subcutaneous injection

-

Von Frey filaments for allodynia assessment

Procedure:

-

Animal Acclimation: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.

-

Baseline Allodynia Measurement: Measure the baseline paw withdrawal threshold for each rat using von Frey filaments.

-

This compound Administration:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, followed by dilution in saline).

-

Administer this compound subcutaneously into the plantar surface of the rat's hind paw at a dose of 0.3 µg or 1 µg in a total volume of 50 µL.

-

For the vehicle control group, administer an equivalent volume of the vehicle solution.

-

-

HMGB1 Administration: 30 minutes after this compound or vehicle administration, inject 10 µg of HMGB1 in 50 µL of sterile saline into the same paw.

-

Allodynia Assessment: Measure the paw withdrawal threshold at various time points post-HMGB1 injection (e.g., 1, 2, 4, 6, and 24 hours) using von Frey filaments.

-

Data Analysis: Compare the paw withdrawal thresholds between the vehicle-treated and this compound-treated groups. A significant increase in the paw withdrawal threshold in the this compound-treated group indicates an analgesic effect.

Protocol 2: General In Vivo Formulation and Administration

This protocol provides a general guideline for the preparation of this compound for in vivo use based on information from MedchemExpress.

Objective: To prepare a suspended solution of this compound for oral or intraperitoneal administration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline

-

Sterile tubes and syringes

Procedure:

-

Stock Solution Preparation:

-

Prepare a 5.0 mg/mL stock solution of this compound in DMSO.

-

Ensure complete dissolution. Gentle warming or sonication may be used if necessary.

-

-

Working Solution Preparation (Suspension):

-

To prepare a 0.5 mg/mL working solution, add 100 µL of the 5.0 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.

-

Mix thoroughly to ensure a uniform suspension.

-

-

Administration:

-

The suspended solution can be administered via oral gavage or intraperitoneal injection.

-

The final volume of administration should be calculated based on the desired dosage (in mg/kg) and the weight of the animal.

-

Note: It is recommended to prepare the working solution fresh on the day of use.

Visualizations

TLR5 Signaling Pathway

The following diagram illustrates the TLR5 signaling cascade and the point of inhibition by this compound.

Caption: TLR5 signaling pathway and inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a general workflow for assessing the in vivo efficacy of this compound in a preclinical animal model.

Caption: General workflow for a preclinical in vivo study of this compound.

References

Application Notes and Protocols for TH1020, a Selective TLR5 Antagonist

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the preparation of stock solutions and working concentrations of TH1020, a potent and selective antagonist of the Toll-like Receptor 5 (TLR5)/flagellin complex.[1] This document offers guidance for utilizing this compound in various in vitro assays to study TLR5-mediated signaling pathways.

Product Information

| Product Name | This compound |

| Synonyms | 4-((4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine |

| CAS Number | 1841460-82-9 |

| Molecular Formula | C₂₃H₁₅N₇S₂ |

| Molecular Weight | 453.54 g/mol |

| Mechanism of Action | Potent and selective antagonist of the Toll-like Receptor 5 (TLR5)/flagellin complex with an IC₅₀ of 0.85 μM.[1] It competitively inhibits the binding of flagellin to TLR5, thereby blocking downstream signaling.[1] |

| Selectivity | Inactive against TLR2, TLR3, TLR4, TLR7, and TLR8. |

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results.

Materials Required

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Protocol for 10 mM DMSO Stock Solution

-

Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.4535 mg of this compound.

-

Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock, if you weighed 0.4535 mg, add 100 µL of DMSO.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C.

Storage and Stability

| Storage Condition | Stability |

| Solid Powder | Stable for extended periods when stored at -20°C. |

| DMSO Stock Solution | Store at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 1 year). |

Note: Before use, allow the frozen stock solution to thaw completely at room temperature and vortex gently to ensure homogeneity.

Preparation of Working Concentrations

Working solutions should be freshly prepared for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or buffer.

General Considerations

-

The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

-

It is recommended to perform a dose-response experiment to determine the optimal working concentration of this compound for your specific cell type and experimental conditions.

Recommended Working Concentrations from Literature

| Application | Cell Type | Working Concentration | Effect |

| Inhibition of TNF-α secretion | - | 0.37 µM | Almost complete abolishment of TLR5-mediated TNF-α secretion.[1] |

| Inhibition of IL-17C secretion | IPEC-J2 cells | 0.5 µM | Almost complete abolishment of IL-17C secretion.[1] |

| Inhibition of NF-κB signaling | MDA-MB-468 breast cancer cells | 10 µM | Inhibition of FnEDA-dependent NF-κB signaling. |

| Inhibition of cytokine secretion | THP-1 cells and HDFs | 1.5, 3, or 6 µM | Inhibition of FLA-AA- and FLA-ST-induced IL-8, TNF-α, and IL-6 secretion.[2] |

Experimental Protocols

Inhibition of Flagellin-Induced NF-κB Activation (Reporter Assay)

This protocol describes the use of this compound to inhibit flagellin-induced NF-κB activation in a reporter cell line, such as HEK293 cells stably expressing TLR5 and an NF-κB-driven reporter gene (e.g., luciferase or SEAP).

Materials:

-

HEK293-TLR5-NF-κB reporter cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

Flagellin (from Salmonella typhimurium)

-

96-well cell culture plates

-

Reporter assay reagent (e.g., Luciferase Assay System)

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293-TLR5-NF-κB reporter cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 12-24 hours.

-

This compound Pre-treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). Incubate for 1 hour.

-

Flagellin Stimulation: Prepare a solution of flagellin in complete medium at a concentration that induces a submaximal NF-κB response (e.g., 10-100 ng/mL, to be determined empirically). Add a specific volume of this flagellin solution to the wells already containing this compound. Also, include a negative control (no flagellin) and a positive control (flagellin without this compound).

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.

-

Reporter Assay: Following incubation, measure the reporter gene activity according to the manufacturer's instructions for the specific reporter assay system being used.

-

Data Analysis: Calculate the percentage of inhibition of NF-κB activation for each this compound concentration relative to the positive control (flagellin stimulation alone).

Experimental workflow for the NF-κB reporter assay.

Inhibition of Flagellin-Induced TNF-α Secretion (ELISA)

This protocol outlines the procedure to measure the inhibitory effect of this compound on TNF-α secretion from immune cells, such as human THP-1 monocytes or primary macrophages, upon stimulation with flagellin.

Materials:

-

THP-1 cells or primary macrophages

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation (optional)

-

This compound stock solution (10 mM in DMSO)

-

Flagellin (from Salmonella typhimurium)

-

24-well or 48-well cell culture plates

-

Human TNF-α ELISA kit

-

Plate reader

Protocol:

-

Cell Seeding and Differentiation (if using THP-1): Seed THP-1 cells at a density of 1 x 10⁵ cells/well in a 24-well plate. Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours. After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.

-

This compound Pre-treatment: Prepare serial dilutions of this compound in complete medium. Add the this compound dilutions to the cells and incubate for 1 hour. Include a vehicle control.

-

Flagellin Stimulation: Stimulate the cells by adding flagellin to a final concentration known to induce robust TNF-α secretion (e.g., 100-200 ng/mL). Include a negative control (no flagellin) and a positive control (flagellin without this compound).

-

Incubation: Incubate the plate for 4-24 hours at 37°C in a CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the cell culture supernatants.

-

ELISA: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of TNF-α in each sample from the standard curve. Calculate the percentage of inhibition of TNF-α secretion for each this compound concentration relative to the positive control.

Signaling Pathway

This compound acts by disrupting the interaction between flagellin and TLR5. This prevents the recruitment of the adaptor protein MyD88, which in turn inhibits the activation of downstream signaling cascades, including the NF-κB pathway. The ultimate effect is a reduction in the production of pro-inflammatory cytokines such as TNF-α.

This compound inhibits the TLR5 signaling pathway.

References

Application Notes: TH1020 for the Inhibition of Flagellin-Induced Cytokine Production

For Research Use Only. Not for use in diagnostic procedures.

Introduction

TH1020 is a potent and selective small molecule antagonist of the Toll-like Receptor 5 (TLR5)/flagellin complex.[1][2] Flagellin, the primary protein component of bacterial flagella, is a potent pathogen-associated molecular pattern (PAMP) recognized by TLR5, a key receptor in the innate immune system.[3] The interaction between flagellin and TLR5 triggers a signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of NF-κB and subsequent production of pro-inflammatory cytokines and chemokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-8 (IL-8), and Chemokine (C-X-C motif) Ligand 1 (CXCL1).[3][4][5] This inflammatory response is crucial for host defense against bacterial infections but can also contribute to the pathophysiology of various inflammatory diseases. This compound offers a valuable tool for researchers studying TLR5-mediated inflammation by specifically blocking the initial flagellin-TLR5 interaction.[2]

Mechanism of Action

This compound functions as a competitive antagonist at the TLR5 receptor. It is suggested to bind to TLR5 and disrupt its association with flagellin, thereby inhibiting the formation of the TLR5/flagellin signaling complex.[1][2] This blockade prevents the recruitment of the adaptor protein MyD88 and the subsequent downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the expression of inflammatory genes.[4]

Applications

-

Inhibition of pro-inflammatory cytokine and chemokine production: this compound can be used to block the secretion of various cytokines and chemokines, including TNF-α, IL-8, and CXCL1, from cells stimulated with flagellin.

-

Investigation of TLR5 signaling pathways: As a selective TLR5 antagonist, this compound is an ideal tool to dissect the role of TLR5 in complex biological systems and to study the downstream consequences of TLR5 activation.

-

Drug development research: this compound serves as a lead compound for the development of novel therapeutics targeting TLR5-mediated inflammatory and autoimmune diseases.[2]

Data Presentation

Table 1: Inhibitory Activity of this compound on Flagellin-Induced Cytokine Production

| Cytokine | Cell Line | Flagellin Concentration | This compound IC₅₀ | Key Findings | Reference |

| TNF-α | Not Specified | Not Specified | ~0.37 µM (near complete abolition) | This compound almost completely abolishes TLR5-mediated TNF-α secretion. | [1] |

| IL-8 | MDA-MB-468 (human breast cancer) | 50 ng/mL | ~1 µM | This compound demonstrates a dose-dependent inhibition of flagellin-induced IL-8 production. | [6] |

| CXCL1 | Human Monocytes (Hypothetical Data*) | 100 ng/mL | ~1.5 µM | This compound is expected to show dose-dependent inhibition of flagellin-induced CXCL1 secretion. | N/A |

| IL-17C | IPEC-J2 (porcine intestinal epithelial) | C83901 bacterial infection | ~0.5 µM (near complete abolition) | This compound almost completely abolishes IL-17C secretion in infected cells. | [1] |

*Note: The data for CXCL1 is hypothetical and serves as an example for experimental planning. Researchers should determine the IC₅₀ value experimentally for their specific cell type and conditions.

Table 2: Selectivity Profile of this compound

| Receptor | Activity |

| TLR5 | Potent Antagonist (IC₅₀ = 0.85 µM)[1][2] |